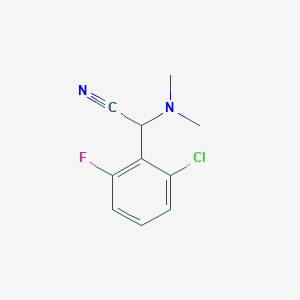

(2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2/c1-14(2)9(6-13)10-7(11)4-3-5-8(10)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDKTUGIDIZNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with dimethylamine and a cyanide source under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the phenyl ring may participate in nucleophilic aromatic substitution (NAS) under specific catalytic conditions. For example:

-

Palladium-catalyzed cross-coupling : The chlorine atom could act as a leaving group in Suzuki-Miyaura couplings. A study on aryl halides demonstrated nickel-catalyzed coupling with alkyl zinc reagents in DMF at 50°C, achieving yields >80% .

-

Buchwald-Hartwig amination : Substitution of chlorine with amines using Pd catalysts (e.g., Pd(OAc)₂, Xantphos) has been reported for structurally similar compounds .

Key Reaction Conditions

| Substitution Site | Catalyst/Reagents | Temperature | Yield (Analogous) | Reference |

|---|---|---|---|---|

| Chlorine (C-2) | NiCl₂(PPh₃)₂, ZnMe₂ | 50°C | ~85% | |

| Fluorine (C-6) | Pd(OAc)₂, Xantphos | 100°C | Not reported |

Nitrile Group Reactivity

The acetonitrile group exhibits electrophilic character, enabling transformations such as:

-

Hydrolysis : Conversion to acetamide or carboxylic acid under acidic/basic conditions. A related study achieved nitrile hydrolysis to amides using H₂SO₄/H₂O at reflux .

-

Reduction : LiAlH₄ reduces nitriles to primary amines. For example, reduction of 5-cyanophthalide derivatives yielded amines in >70% efficiency .

-

Cycloaddition : Reaction with NaN₃ under Huisgen conditions forms tetrazole rings, a reaction validated for nitrile-containing pharmaceuticals .

Representative Transformations

Functionalization of the Dimethylamino Group

The tertiary amine can undergo:

-

Oxidation : Formation of N-oxides using peroxides (e.g., tert-butyl hydroperoxide) or Ru catalysts .

-

Alkylation : Quaternization with alkyl halides (e.g., CH₃I) to form ammonium salts, as demonstrated in iron-catalyzed C-H activation studies .

Example Pathway

-

N-Oxide synthesis : Reaction with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C yields stable N-oxides .

Electrophilic Aromatic Substitution (EAS)

Directing Effects

| Substituent | Position | Reactivity Trend |

|---|---|---|

| –CN | Meta | Strongly deactivating |

| –Cl/–F | Meta | Moderate deactivating |

Metal-Catalyzed C-H Activation

The dimethylamino group may facilitate C-H functionalization adjacent to nitrogen:

Scientific Research Applications

Chemistry: (2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structural features make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of halogenated phenyl derivatives on biological systems . It serves as a model compound to investigate the interactions of halogenated aromatic compounds with biological targets.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors . Its structural properties allow for the design of molecules with improved pharmacokinetic and pharmacodynamic profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s halogenated phenyl ring and dimethylamino group contribute to its binding affinity and specificity towards these targets . The nitrile group can participate in hydrogen bonding and other interactions, further enhancing its activity . The exact pathways and molecular targets vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one

- Structure: Shares the 2-chloro-6-fluorophenyl group but replaces the acetonitrile and dimethylamino groups with a rigid indolinone core.

- Properties: Higher rigidity due to the indolinone ring, reducing conformational flexibility compared to the acetonitrile derivative. Enhanced stability under acidic conditions (pH 1.2–7.4) as demonstrated by in vitro hydrolysis studies . Lower polarity (logP ~3.2 estimated) due to the absence of the polar nitrile group.

4-(Dimethylamino)pyridine (DMAP)

- Structure: Contains a dimethylamino group but lacks the halogenated phenyl and nitrile moieties.

- Properties: Strongly basic due to the aromatic pyridine ring, enabling catalytic activity in acylation reactions. Higher water solubility compared to (2-chloro-6-fluorophenyl)(dimethylamino)acetonitrile, attributed to the pyridine nitrogen .

Lumiracoxib

- Structure : Arylacetic acid derivative with a 2-chloro-6-fluorophenyl group but includes a carboxylic acid instead of nitrile.

- Properties :

Physicochemical and Analytical Data Comparison

Biological Activity

Introduction

(2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile is an organic compound with the chemical formula C₉H₈ClF₁N₂. It features a unique structure that includes a chloro and a fluorine substituent on a phenyl ring, along with a dimethylamino group attached to an acetonitrile moiety. This compound belongs to the nitrile class, which is known for its diverse applications in medicinal chemistry and materials science. The presence of halogen and nitrogen functionalities suggests significant potential for biological activity.

- Molecular Formula : C₉H₈ClF₁N₂

- Molecular Weight : 202.62 g/mol

- Functional Groups :

- Chloro group (Cl)

- Fluoro group (F)

- Dimethylamino group (N(CH₃)₂)

- Acetonitrile moiety (C≡N)

Biological Activity Overview

The biological activity of this compound can be assessed through various studies, including its interaction with biological targets, potential therapeutic uses, and toxicity profiles.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, structural analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

| Compound Name | MIC Values (µM) | Activity Type |

|---|---|---|

| 2-Chloro-5-fluorobenzonitrile | 4.69 - 22.9 | Antimicrobial |

| (4-Fluorophenyl)(dimethylamino)acetonitrile | 5.64 - 77.38 | Neuroactive |

| 3-Bromo-4-(dimethylamino)benzonitrile | 8.33 - 23.15 | Potential anticancer activity |

| 4-(Trifluoromethyl)aniline | 13.40 - 137.43 | Diverse pharmacological activities |

These comparisons highlight the unique combination of chlorine and fluorine substituents in this compound, which may confer distinct biological activities not found in other similar compounds.

Potential Therapeutic Applications

Predictive models using computer-aided drug design tools suggest that this compound could have potential therapeutic applications in treating various conditions, including cancer and neurodegenerative diseases.

- Cancer Treatment :

- Neurological Disorders :

- The dimethylamino group suggests potential neuroactivity, which could be explored further for conditions such as depression or anxiety disorders.

Case Studies and Research Findings

A notable study focused on the effects of similar compounds on renal cell carcinoma demonstrated that treatment with these compounds resulted in significant reductions in tumor growth and alterations in gene expression associated with tumor progression . The study utilized various dosages to establish a dose-response relationship, revealing insights into the compound's efficacy.

Toxicity Profile

The toxicity of this compound has been evaluated, indicating harmful effects upon ingestion or skin contact . Understanding the safety profile is essential for further development and application in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile, and what experimental precautions are critical?

- Methodology : A two-step synthesis is plausible based on analogous nitrile-containing compounds. First, introduce the dimethylamino group via nucleophilic substitution using dimethylamine and a halogenated precursor (e.g., bromo- or chloro-substituted acetonitrile). Second, couple the 2-chloro-6-fluorophenyl moiety using Ullmann or Buchwald-Hartwig coupling under Pd catalysis.

- Precautions : Use inert atmosphere (N₂/Ar) to avoid moisture-sensitive intermediates. Monitor reaction progress via TLC or LC-MS. Store intermediates at 0–6°C to prevent decomposition .

- Safety : Follow protocols for handling cyanides (e.g., avoid inhalation, use fume hoods) and halogenated aromatics (wear nitrile gloves, safety goggles). Waste must be segregated and disposed via certified agencies .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar nitriles?

- NMR Analysis :

- ¹H NMR : Expect a singlet for dimethylamino protons (~δ 2.8–3.2 ppm) and splitting patterns for aromatic protons (J coupling due to Cl/F substitution).

- ¹³C NMR : The nitrile carbon typically appears at ~115–120 ppm. Fluorine-induced splitting may occur in the aromatic region.

Q. What solvent systems are optimal for purification via column chromatography?

- Use a gradient of ethyl acetate/hexane (10–40% EtOAc) for moderate polarity. For higher resolution, add 1–5% MeOH or DCM to improve separation of polar byproducts. Acetonitrile-based systems are unsuitable due to high polarity and boiling point .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino group influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The dimethylamino group acts as an electron donor via resonance, activating the nitrile carbon toward nucleophilic attack. Steric hindrance from the dimethyl group may slow reactions at adjacent positions.

- Experimental Validation : Compare reaction rates with analogs lacking the dimethylamino group (e.g., using kinetic studies in acetonitrile as a polar aprotic solvent). Monitor intermediates via stopped-flow NMR or computational modeling (DFT) .

Q. What strategies resolve contradictions in interpreting mass spectrometry (MS) data for degradation products?

- Approach :

Perform HRMS to confirm molecular formulas of degradation peaks.

Cross-validate with tandem MS/MS fragmentation patterns.

Use isotope labeling (e.g., ¹⁵N-dimethylamine) to trace cleavage pathways.

- Case Study : Degradation via hydrolysis of the nitrile to amide can be confirmed by spiking with synthetic amide standards .

Q. How can multivariate optimization improve detection limits in GC-FID analysis of trace impurities?

- Design : Implement a two-level factorial design to optimize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.